5-Prop-2-enoxy-2,3-dihydro-1-benzofuran

Description

Significance of the 2,3-Dihydro-1-benzofuran Motif in Heterocyclic Chemistry

The 2,3-dihydro-1-benzofuran, also known as coumaran, is a key structural unit found in a wide array of biologically active natural products and synthetic compounds. nih.govmdpi.com Its structure, which features a benzene (B151609) ring fused to a five-membered furan (B31954) ring, provides a rigid and conformationally constrained framework that is advantageous for molecular recognition by biological targets. Unlike its aromatic counterpart, benzofuran (B130515), the dihydrobenzofuran core contains two sp3-hybridized carbon atoms in the heterocyclic ring, which can serve as chiral centers. nih.gov This stereochemical feature is of paramount importance in medicinal chemistry, as the biological activity of a compound can be highly dependent on its three-dimensional arrangement.

The versatility of the 2,3-dihydro-1-benzofuran scaffold is further underscored by the numerous synthetic methodologies developed for its construction. nih.gov These methods, ranging from intramolecular cyclizations to transition metal-catalyzed reactions, allow for the introduction of a wide variety of substituents on both the aromatic and heterocyclic rings, enabling the systematic exploration of structure-activity relationships. nih.govrsc.org

Overview of Benzofuran and Dihydrobenzofuran Derivatives in Scientific Inquiry

Both benzofuran and its 2,3-dihydro derivative are privileged scaffolds in drug discovery and chemical biology. nih.gov Compounds incorporating these motifs have demonstrated a broad spectrum of pharmacological activities. Research has shown that various derivatives exhibit anti-tumor, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant properties. researchgate.netmdpi.com For instance, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated as potential anti-inflammatory and anticancer agents. Furthermore, some synthetic dihydrobenzofurans have been reported to be potent antioxidants. researchgate.net

The natural world is replete with examples of complex molecules built around the benzofuran and dihydrobenzofuran core. mdpi.com These natural products often serve as inspiration for the design and synthesis of novel therapeutic agents. In addition to their medicinal applications, these heterocyclic systems are valuable intermediates in organic synthesis, providing pathways to more complex molecular architectures. researchgate.net The ongoing exploration of new synthetic routes and the biological evaluation of novel derivatives continue to make this class of compounds an active and fruitful area of scientific inquiry. nih.gov

Rationale for Focused Research on 5-Prop-2-enoxy-2,3-dihydro-1-benzofuran

The specific compound this compound, also known as 5-allyloxy-2,3-dihydrobenzofuran, represents a particularly interesting target for focused research for several key reasons. While extensive studies on this exact molecule are not widely published, the rationale for its investigation can be constructed from the known chemistry and biology of its constituent parts.

Firstly, it is a member of the biologically significant 5-substituted 2,3-dihydrobenzofuran (B1216630) family. Compounds with substitutions at the 5-position have been shown to possess a range of biological activities, including antioxidant and neuroprotective effects. researchgate.netnih.gov Therefore, this compound itself could exhibit valuable bioactivity.

Secondly, and perhaps more significantly, the prop-2-enoxy (or allyl) group is a highly versatile functional handle in organic synthesis. Aryl allyl ethers are well-known precursors for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. rsc.org Subjecting this compound to thermal or catalytic rearrangement conditions would be expected to yield 6-allyl-2,3-dihydrobenzofuran-5-ol. nih.govresearchgate.net This product introduces a new substituent adjacent to a hydroxyl group, opening up avenues for further chemical modifications and the creation of a diverse library of novel compounds. This tandem Claisen rearrangement-intramolecular hydroaryloxylation strategy is a recognized method for constructing dihydrobenzofurans. rsc.org

The strategic placement of the allyloxy group at the 5-position makes this compound a valuable intermediate for the synthesis of more complex, potentially bioactive molecules. The ability to transform the allyl group into other functionalities or to use it as a point of annulation for additional rings enhances the synthetic utility of this particular dihydrobenzofuran derivative. Therefore, focused research on this compound is warranted not only for the potential discovery of its intrinsic biological properties but also for its significant potential as a versatile building block in the synthesis of novel and complex chemical entities.

Data Tables

Chemical Properties of 2,3-Dihydro-1-benzofuran

| Property | Value |

| CAS Number | 496-16-2 |

| Molecular Formula | C₈H₈O |

| Molecular Weight | 120.15 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 191-192 °C |

| Density | 1.065 g/cm³ |

| Synonyms | Coumaran, Dihydrobenzofuran |

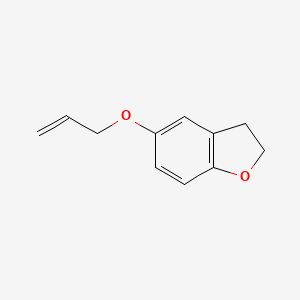

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-prop-2-enoxy-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C11H12O2/c1-2-6-12-10-3-4-11-9(8-10)5-7-13-11/h2-4,8H,1,5-7H2 |

InChI Key |

SYRPBMUWAKQTNW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)OCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,3 Dihydro 1 Benzofuran Derivatives

Classical and Contemporary Approaches to Dihydrobenzofuran Synthesis

The construction of the 2,3-dihydrobenzofuran (B1216630) core can be achieved through various synthetic strategies, which are broadly categorized into intermolecular and intramolecular approaches. cnr.it Intermolecular methods involve the reaction of two separate molecules to form the heterocyclic ring, often utilizing intermediates like o-quinone methides or p-quinone methides. cnr.it In contrast, intramolecular approaches, which involve the cyclization of a single substrate, are classified by the specific bond being formed during the key ring-closing step. cnr.it

Recent advancements have focused on developing novel catalytic systems to improve efficiency, selectivity, and environmental sustainability. These include transition-metal-free approaches that utilize visible light, electrocatalysis, or Brønsted and Lewis acid mediation. nih.gov Additionally, catalyst-free syntheses have gained prominence in line with green chemistry principles. nih.gov Transition metal catalysis, particularly with palladium, rhodium, and copper, remains a cornerstone for synthesizing these scaffolds, offering high efficiency under mild conditions. nih.govsemanticscholar.org

Intramolecular Cyclization Reactions

Intramolecular cyclization is a prominent strategy for synthesizing 2,3-dihydrobenzofurans. This approach involves a precursor molecule that already contains most of the required atoms, which then undergoes a ring-closing reaction to form the final heterocyclic structure. cnr.itnih.gov These reactions can be promoted by various means, including transition metals, acids, or light. nih.govnih.gov A notable example is the visible-light-promoted intramolecular reductive cyclization of substrates like 1-(allyloxy)-2-iodobenzene, which can proceed without a transition metal or a dedicated photocatalyst. nih.gov

Palladium catalysis is a powerful and versatile tool for constructing 2,3-dihydrobenzofuran derivatives due to its tolerance for diverse functional groups and mild reaction conditions. nih.govsemanticscholar.org Palladium-catalyzed reactions often involve the activation of C-H bonds or the use of pre-functionalized starting materials like o-bromophenols or olefin-tethered aryl iodides. organic-chemistry.orgresearchgate.net

One such method is the highly enantioselective Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which provides chiral substituted 2,3-dihydrobenzofurans with excellent control over region- and enantioselectivity. organic-chemistry.org Another approach involves the palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids. nih.gov This method can yield either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans depending on the substitution of the starting phenol (B47542). nih.gov Furthermore, a novel cascade cyclization has been developed where alkenyl ethers react with alkynyl oxime ethers in the presence of a palladium catalyst to form 2-isoxazolyl-2,3-dihydrobenzofurans. nih.gov

| Catalyst/Reagent | Starting Materials | Product Type | Key Features |

| Palladium(II) acetate (B1210297) / TY-Phos | o-Bromophenols and 1,3-dienes | Chiral substituted 2,3-dihydrobenzofurans | High regio- and enantiocontrol |

| Palladium(II) acetate | Phenols and Alkenylcarboxylic acids | 2,3-Disubstituted benzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans | Regioselective, dependent on phenol substitution |

| Palladium Catalyst | Alkenyl ethers and Alkynyl oxime ethers | 2-Isoxazolyl-2,3-dihydrobenzofurans | Cascade cyclization, good functional group tolerance |

Growing concerns about environmental impact have spurred the development of metal-free synthetic routes to 2,3-dihydrobenzofurans. nih.gov These methods often rely on the use of Brønsted acids, organocatalysts, or proceed under catalyst-free conditions. nih.gov

Brønsted acids like trifluoromethanesulfonic acid (TfOH) can catalyze the [4+1] annulation of p-quinone methides with α-aryl diazoacetates to afford 2,3-dihydrobenzofurans with a quaternary carbon center. nih.gov Similarly, polyphosphoric acid (PPA) can mediate the cyclization of ortho-allyl/prenyl phenols. nih.gov

Catalyst-free approaches include the reaction of substituted salicylaldehydes with sulfoxonium ylides in dichloromethane to produce dihydrobenzofurans in high yields. nih.gov Another catalyst-free method involves a [3+2] cyclization of unsaturated imines with iodine-substituted phenols in the presence of a base. nih.gov Organocatalyzed Michael addition/hemiketalization reactions of substituted quinones with hydroxymaleimides have also been developed for the asymmetric synthesis of dihydrobenzofurans. nih.gov

| Reaction Type | Catalyst/Promoter | Starting Materials | Yield |

| [4+1] Annulation | Trifluoromethanesulfonic acid (TfOH) | p-Quinone methides and α-Aryl diazoacetates | 40%–86% |

| Cyclization | Polyphosphoric acid (PPA) | ortho-Allyl/prenyl phenols | Not specified |

| Annulation | Catalyst-free | Substituted salicylaldehydes and Sulfoxonium ylide | 80%–89% |

| [3+2] Cyclization | Base (catalyst-free) | Unsaturated imines and Iodine-substituted phenols | Not specified |

| Michael addition/Hemiketalization | Chiral organocatalyst | Substituted quinones and Hydroxymaleimides | 68%–97% |

Rearrangement and Cyclization Mechanisms

Certain synthetic routes to 2,3-dihydrobenzofurans incorporate a rearrangement reaction as a key step in the formation of the heterocyclic ring. These tandem processes can efficiently build molecular complexity from relatively simple starting materials.

The Claisen rearrangement is a powerful tool in organic synthesis and has been applied to the formation of dihydrobenzofuran skeletons. nih.gov This pericyclic reaction typically involves the rsc.orgrsc.org-sigmatropic rearrangement of an aryl allyl ether to form an ortho-allyl phenol intermediate, which can then undergo cyclization. nih.govresearchgate.net

For instance, iron-catalyzed methodologies have been reported for the Claisen rearrangement of aryl allyl ethers to generate dihydrobenzofurans. nih.gov In some cascade reactions, a gold catalyst facilitates an intermolecular alkoxylation, which is followed by a Claisen rearrangement and a final condensation step to yield diverse benzofuran (B130515) derivatives. nih.govacs.org A Wittig olefination followed by a Claisen rearrangement has also been developed as a novel protocol for synthesizing dihydrofuro[2,3-b]benzofuran ring systems. rsc.org

Ring-closing metathesis (RCM) has emerged as a robust method for the synthesis of various cyclic compounds, including the dihydrofuran ring of the 2,3-dihydrobenzofuran system. researchgate.net This reaction, typically catalyzed by ruthenium complexes, involves the formation of a carbon-carbon double bond to close a ring. organic-chemistry.org

A common strategy involves a tandem isomerization-RCM sequence. organic-chemistry.org Substituted 1-allyl-2-allyloxybenzenes can be treated with a ruthenium catalyst to first induce C- and O-allyl isomerization, creating vinyl ether intermediates that then undergo RCM to form the substituted benzofuran. organic-chemistry.orgorganic-chemistry.org This approach is versatile and tolerates a range of substituents, including electron-withdrawing groups. organic-chemistry.org RCM is a key step in strategies that also employ the Claisen rearrangement to construct various oxacycles from phenol derivatives. researchgate.netresearchgate.net

Condensation Reactions

Condensation reactions provide a foundational route to benzofuran and dihydrobenzofuran skeletons. These reactions typically involve the formation of a key C-C or C-O bond to construct the heterocyclic ring. For instance, acid-catalyzed aldol condensation reactions can be employed to create chalcone precursors, which can subsequently be converted into 3-amino-2,3-dihydrobenzofurans through a series of steps including epoxidation.

Another classical approach involves the condensation of phenacyl phenyl ether using polyphosphoric acid (PPA) in xylene at elevated temperatures to form 2-arylbenzofurans, which can then be reduced to the dihydro derivatives. Base-catalyzed condensation of ortho-hydroxyphenones with reagents like 1,1-dichloroethylene also provides a pathway to functionalized benzofurans. These methods, while effective, often require harsh conditions.

Stereoselective Synthesis of Dihydrobenzofurans and Related Compounds

Many biologically active molecules containing the dihydrobenzofuran moiety are chiral, meaning the precise three-dimensional arrangement (stereochemistry) of their atoms is critical to their function. Therefore, developing synthetic methods that can control this arrangement—known as stereoselective synthesis—is of paramount importance.

Strategies often rely on transition-metal catalysis or organocatalysis to construct the dihydrobenzofuran ring with high diastereoselectivity (controlling the relative stereochemistry between multiple chiral centers) and/or enantioselectivity (controlling the formation of one of two mirror-image isomers). For example, the rhodium-catalyzed intramolecular C-H insertion reaction of aryldiazoacetates is an efficient method for achieving diastereoselective synthesis of cis-2,3-dihydrobenzofurans.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is crucial for pharmaceutical applications as different enantiomers can have vastly different biological activities. A variety of catalytic asymmetric reactions have been developed to access enantioenriched 2,3-dihydrobenzofurans.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. Chiral phosphoric acids (CPAs) have been successfully used to catalyze enantioselective [3+2] cycloaddition reactions between quinones and various partners to afford 2,3-disubstituted 2-amino-2,3-dihydrobenzofurans with high enantioselectivity. researchgate.netacs.org Similarly, quinine-derived bifunctional squaramides can catalyze domino reactions to yield stereoselective dihydrobenzofurans with excellent enantiomeric excess (>99% ee).

Transition metal catalysis is another dominant approach. Palladium, rhodium, and copper catalysts, paired with chiral ligands, have enabled a wide range of enantioselective transformations. organic-chemistry.org Notable examples include Pd-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes and Cu-catalyzed intramolecular reactions of aryl pinacol boronic esters. organic-chemistry.org These methods provide access to chiral dihydrobenzofurans with excellent control over both regio- and enantioselectivity.

Table 1: Examples of Catalytic Enantioselective Syntheses of 2,3-Dihydrobenzofuran Derivatives

| Catalyst System | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | [3+2] Annulation | Up to 99% | Up to 99% | researchgate.net |

| Pd/TY-Phos | Heck/Tsuji-Trost Reaction | Good to Excellent | Excellent | organic-chemistry.org |

| Rh-Catalyst | Asymmetric C-H Insertion | Good to Excellent | >91:9 dr, 84% ee | |

| Bifunctional Aminoboronic Acid | Intramolecular Oxa-Michael Addition | High | Up to 96% | organic-chemistry.org |

Targeted Synthesis of 5-Prop-2-enoxy-2,3-dihydro-1-benzofuran

While a specific, documented synthesis for this compound is not readily found in broad literature, a targeted synthesis can be strategically designed based on established methodologies for constructing the dihydrobenzofuran scaffold and functionalizing the benzene (B151609) ring.

Precursor Synthesis and Functionalization Strategies

A logical and efficient synthetic strategy would involve the preparation of a key intermediate, 2,3-dihydrobenzofuran-5-ol (B1279129) , followed by its functionalization to introduce the allyl ether group.

Synthesis of the Precursor (2,3-dihydrobenzofuran-5-ol): This intermediate is a valuable building block. nih.gov Its synthesis can be approached through methods such as the photocatalytic oxidative [3+2] cycloaddition of phenols (like hydroquinone) with electron-rich styrenes. nih.gov This provides a direct route to the core structure with the required hydroxyl group at the 5-position.

Functionalization via Williamson Ether Synthesis: With the precursor in hand, the final step is the introduction of the prop-2-enoxy (allyl) group. This is classically achieved via the Williamson ether synthesis . The phenolic hydroxyl group of 2,3-dihydrobenzofuran-5-ol is deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion. This nucleophilic phenoxide then reacts with an allyl halide (e.g., allyl bromide) in an SN2 reaction to form the desired this compound. researchgate.netfrancis-press.com

An alternative strategy involves an aromatic Claisen rearrangement . wikipedia.org This route would begin with a suitable phenol, which is first allylated. Subsequent heating of the resulting aryl allyl ether can induce a researchgate.netresearchgate.net-sigmatropic rearrangement to form an ortho-allylphenol. acs.org This intermediate can then undergo an intramolecular cyclization, often acid-catalyzed or metal-catalyzed, to form the 2,3-dihydrobenzofuran ring. researchgate.netacs.org

Optimization of Reaction Conditions

To ensure an efficient and high-yielding synthesis, optimization of reaction conditions for each step is crucial. Key parameters that require careful tuning include the choice of reagents, solvent, temperature, and reaction time.

For the final Williamson ether synthesis step, optimization would involve:

Base: The strength and type of base (e.g., K₂CO₃, NaH, Cs₂CO₃) can impact the rate and efficiency of phenoxide formation.

Solvent: Polar aprotic solvents like DMF or acetonitrile (B52724) are typically used to facilitate the SN2 reaction.

Temperature: While some reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion, but excessive heat can lead to side reactions.

Stoichiometry: The molar ratio of the phenol, base, and allyl halide must be optimized to maximize conversion and minimize waste.

If a Claisen rearrangement/cyclization route is chosen, the high temperatures often required for the rearrangement (e.g., 190-200 °C) present a significant challenge. acs.org Optimization might involve screening different high-boiling point, non-reactive solvents or exploring the use of flow chemistry to allow for precise temperature control and improved safety and reproducibility. acs.org For the subsequent cyclization, screening of various Lewis or Brønsted acids would be necessary to find a catalyst that promotes efficient ring closure without causing degradation.

Table 2: Parameters for Optimization in the Synthesis of this compound

| Synthetic Step | Parameter | Variables to Consider | Goal |

|---|---|---|---|

| Williamson Ether Synthesis | Base | K₂CO₃, NaH, Cs₂CO₃ | Efficient deprotonation without side reactions |

| Solvent | DMF, Acetonitrile, Acetone | Maximize solubility and reaction rate | |

| Temperature | Room Temperature to 80 °C | Achieve full conversion in minimal time | |

| Reagent Stoichiometry | 1.0 to 1.5 equivalents of allyl bromide | Minimize unreacted starting material | |

| Claisen Rearrangement & Cyclization | Reaction Conditions | Thermal (conventional vs. flow), Microwave | Improve yield, safety, and scalability |

| Cyclization Catalyst | Lewis Acids (e.g., BF₃·OEt₂), Brønsted Acids (e.g., H₂SO₄) | Promote efficient 5-exo cyclization |

Green Chemistry Principles in Synthesis of Dihydrobenzofurans

Applying the principles of green chemistry to the synthesis of dihydrobenzofurans is essential for developing sustainable and environmentally benign processes. These principles focus on minimizing waste, reducing energy consumption, and using less hazardous materials.

Prevention and Atom Economy: Synthetic routes should be designed to minimize waste. Catalytic methods, such as the enantioselective approaches discussed, are superior to stoichiometric reactions as the catalyst is used in small amounts and can be recycled, leading to less waste.

Safer Solvents and Auxiliaries: The use of hazardous solvents like benzene or dichloromethane should be avoided. Research has shown that solvents like acetonitrile can be a "greener" alternative for reactions like oxidative coupling to form dihydrobenzofurans.

Design for Energy Efficiency: Energy-intensive steps, such as high-temperature reflux, should be minimized. The use of alternative energy sources like ultrasound irradiation (sonochemistry) has been shown to promote the synthesis of heterocyclic compounds, often at ambient temperature, with reduced reaction times and excellent yields. nih.govnih.govtandfonline.com This approach represents a significant green advancement in heterocycle synthesis. tandfonline.combohrium.com

Use of Catalysis: As highlighted in section 2.1.4.1, the use of highly selective catalytic reagents is a cornerstone of modern dihydrobenzofuran synthesis. Both transition-metal catalysts and organocatalysts allow for complex transformations to occur under milder conditions with greater efficiency than traditional methods.

By integrating these principles into the design of a synthesis for this compound, chemists can develop pathways that are not only effective but also environmentally responsible.

Chemical Reactivity and Transformation Pathways of 5 Prop 2 Enoxy 2,3 Dihydro 1 Benzofuran

Electrophilic and Nucleophilic Reactions of the 2,3-Dihydro-1-benzofuran Core

The 2,3-dihydro-1-benzofuran core consists of a benzene (B151609) ring fused to a dihydrofuran ring. The reactivity of this system is dominated by the aromatic portion, which is significantly influenced by the cyclic ether oxygen.

Electrophilic Aromatic Substitution:

The oxygen atom of the dihydrofuran ring acts as an activating group due to its ability to donate a lone pair of electrons into the benzene ring through resonance. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene itself. This activating effect is directed primarily to the positions ortho and para to the ether linkage. In the case of the 5-alkoxy-substituted 2,3-dihydro-1-benzofuran system, the primary sites for electrophilic substitution are the C4 and C6 positions.

Common electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, typically at the C4 or C6 position.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using reagents like Br₂ in the presence of a Lewis acid or N-bromosuccinimide. The substitution occurs preferentially at the activated C4 and C6 positions.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl (-COR) or alkyl (-R) groups onto the aromatic ring. The reaction is catalyzed by a Lewis acid (e.g., AlCl₃) and the substitution is directed to the C4 and C6 positions. rsc.org

Nucleophilic Reactions:

The 2,3-dihydro-1-benzofuran core is generally resistant to nucleophilic aromatic substitution due to the electron-rich nature of the benzene ring. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in the parent structure of 5-Prop-2-enoxy-2,3-dihydro-1-benzofuran. Nucleophilic attack is more plausible at the benzylic C2 position if a suitable leaving group is present, although this is a modification of the core structure itself.

Reactions Involving the Prop-2-enoxy Moiety

The prop-2-enoxy (or allyl) group contains a reactive carbon-carbon double bond, which is the site of numerous chemical transformations.

The alkene in the allyl group can undergo various oxidation reactions. The specific product depends on the oxidizing agent and reaction conditions used.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide (oxirane). This reaction forms (2,3-dihydro-1-benzofuran-5-yloxymethyl)oxirane.

Dihydroxylation: The alkene can be converted to a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), yielding 3-(2,3-dihydro-1-benzofuran-5-yloxy)propane-1,2-diol. Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis. pressbooks.pub

Oxidative Cleavage: Strong oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup will cleave the double bond entirely, yielding a carboxylic acid. In this case, it would lead to the formation of (2,3-dihydro-1-benzofuran-5-yloxy)acetic acid.

The electron-rich π-bond of the alkene is susceptible to electrophilic addition reactions. libretexts.org In these reactions, the electrophile adds to one carbon of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. pressbooks.pub For the prop-2-enoxy group, these additions follow Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom that has the greater number of hydrogen atoms. libretexts.orgmasterorganicchemistry.com

| Reaction | Reagent(s) | Product | Regioselectivity |

|---|---|---|---|

| Hydrohalogenation | H-X (e.g., HBr, HCl) | 5-(2-Halopropoxy)-2,3-dihydro-1-benzofuran | Markovnikov |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | 5-(2,3-Dihalopropoxy)-2,3-dihydro-1-benzofuran | Not applicable |

| Hydration (Acid-Catalyzed) | H₂O, H⁺ (e.g., H₂SO₄) | 1-(2,3-Dihydro-1-benzofuran-5-yloxy)propan-2-ol | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-(2,3-Dihydro-1-benzofuran-5-yloxy)propan-1-ol | Anti-Markovnikov |

Aryl allyl ethers, such as this compound, are known to undergo thermal or acid-catalyzed rearrangement reactions.

Claisen Rearrangement: This is a sigmatropic rearrangement where heating the aryl allyl ether causes the allyl group to migrate from the oxygen atom to a carbon atom on the aromatic ring. researchgate.net For this compound, the allyl group will preferentially migrate to one of the adjacent, sterically accessible ortho positions (C4 or C6). This pericyclic reaction proceeds through a concerted mechanism, resulting in the formation of 4-allyl-2,3-dihydro-1-benzofuran-5-ol or 6-allyl-2,3-dihydro-1-benzofuran-5-ol.

Derivatization Strategies for Structural Modification

The presence of multiple functional groups allows for a wide range of derivatization strategies to modify the structure of this compound and its reaction products.

Functional group interconversions (FGIs) are a key strategy for creating analogues of the parent compound.

Ether Cleavage: The aryl ether linkage can be cleaved using strong acids like HBr or HI, or with certain Lewis acids like BBr₃. This would convert the 5-alkoxy group into a 5-hydroxyl group (-OH), yielding 2,3-dihydro-1-benzofuran-5-ol and an allyl halide.

Modification of the Alkene: The products from the addition and oxidation reactions of the alkene can be further modified. For example, the terminal alcohol from hydroboration-oxidation can be oxidized to an aldehyde or a carboxylic acid. youtube.comkhanacademy.org The secondary alcohol from hydration can be oxidized to a ketone. geeksforgeeks.org

Phenol (B47542) Derivatization: Following a Claisen rearrangement, the newly formed phenolic hydroxyl group can be further derivatized. It can be converted back into an ether, an ester, or participate in other reactions characteristic of phenols.

| Starting Moiety | Reaction | Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Aryl Ether | Ether Cleavage | HBr or BBr₃ | Phenol (-OH) |

| Primary Alcohol | Oxidation | PCC or DMP | Aldehyde (-CHO) |

| Primary Alcohol | Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic Acid (-COOH) |

| Secondary Alcohol | Oxidation | H₂CrO₄ or PCC | Ketone (-C(O)R) |

| Phenol | Williamson Ether Synthesis | Base (e.g., NaH), then R-X | New Ether (-OR) |

Coupling Reactions

The 2,3-dihydro-1-benzofuran scaffold, particularly when functionalized with a leaving group such as a halide at the 5-position, is a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in introducing new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives. While direct coupling reactions on this compound are not extensively documented, the reactivity of analogous 5-halo-2,3-dihydrobenzofurans in Suzuki, Heck, and Sonogashira couplings provides a strong indication of the potential transformation pathways for the title compound, assuming prior conversion of the prop-2-enoxy group to a halide or triflate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of 5-substituted 2,3-dihydrobenzofurans, this reaction is typically employed to introduce aryl or heteroaryl substituents at the 5-position. The general reaction involves the coupling of a 5-halo-2,3-dihydrobenzofuran with a boronic acid or its ester in the presence of a palladium catalyst and a base.

A study on the synthesis of 5-arylbenzofuran-2-carboxylates demonstrated the successful Suzuki coupling of ethyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids. researchgate.net Although this example is on a benzofuran (B130515) rather than a dihydrobenzofuran, the electronic properties of the aromatic ring are similar, suggesting that 5-bromo-2,3-dihydro-1-benzofuran would undergo analogous transformations. The reactions are often carried out in a solvent mixture such as toluene/water or dioxane/water, with a base like potassium carbonate or cesium carbonate, and a palladium catalyst such as Pd(PPh₃)₄ or a custom palladium complex. researchgate.netrsc.orgorganic-synthesis.comnih.gov

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(II)-complex | Cs₂CO₃ | Toluene | 95 | researchgate.net |

| 4-Methylphenylboronic acid | Pd(II)-complex | Cs₂CO₃ | Toluene | 98 | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(II)-complex | Cs₂CO₃ | Toluene | 96 | researchgate.net |

| 3-Thienylboronic acid | Pd(II)-complex | Cs₂CO₃ | Toluene | 93 | researchgate.net |

Heck Coupling

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. For a 5-halo-2,3-dihydro-1-benzofuran derivative, this reaction would introduce an alkenyl substituent at the 5-position. The reaction is typically catalyzed by a palladium complex and requires a base. frontiersin.org While specific examples on 5-halo-2,3-dihydrobenzofurans are scarce in the readily available literature, the general applicability of the Heck reaction to aryl halides suggests its feasibility. researchgate.netchim.it A palladium-catalyzed domino Heck/cross-coupling reaction of alkene-tethered aryl iodides has been reported for the synthesis of furan-linked dihydrobenzofurans, showcasing the utility of Heck-type reactions in constructing complex molecules based on the dihydrobenzofuran core. rsc.org

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction would be employed to introduce an alkynyl moiety at the 5-position of the 2,3-dihydro-1-benzofuran ring. The synthesis of various alkyne-substituted heterocycles via Sonogashira coupling is well-established. nih.govnih.govorganic-chemistry.org For instance, the synthesis of 2,3-disubstituted benzo[b]furans has been achieved through a one-pot Sonogashira coupling followed by cyclization. nih.gov This indicates that a 5-halo-2,3-dihydro-1-benzofuran could readily undergo Sonogashira coupling with a terminal alkyne to yield the corresponding 5-alkynyl derivative.

| Terminal Alkyne | Catalyst System | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 5-Phenylethynyl-2,3-dihydro-1-benzofuran (expected) | nih.gov |

| 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 5-(Hex-1-yn-1-yl)-2,3-dihydro-1-benzofuran (expected) | nih.gov |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 5-((Trimethylsilyl)ethynyl)-2,3-dihydro-1-benzofuran (expected) | nih.gov |

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of this compound can be achieved through various synthetic strategies, primarily focusing on the modification of the 2,3-dihydrobenzofuran (B1216630) core or the variation of the alkoxy chain at the 5-position.

Synthesis of Analogues

Analogues of this compound can be prepared by introducing different substituents on the aromatic ring or the dihydrofuran ring. A common starting material for such syntheses is a substituted phenol, which can undergo cyclization to form the 2,3-dihydrobenzofuran ring system. researchgate.netcnr.itnih.gov

One of the key methods for the synthesis of the 2,3-dihydrobenzofuran core is the intramolecular Heck reaction. For example, the enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans has been developed via a palladium-catalyzed Heck-Matsuda reaction. nih.gov This approach allows for the introduction of substituents at the 3-position of the dihydrofuran ring.

Furthermore, palladium-catalyzed carboalkoxylation of 2-allylphenol (B1664045) derivatives with aryl triflates provides a route to a wide range of functionalized 2,3-dihydrobenzofurans. nih.gov This method is effective for introducing various substituents onto the dihydrobenzofuran skeleton.

| Synthetic Method | Starting Material | Key Reagents | Product Analogue Type | Reference |

|---|---|---|---|---|

| Intramolecular Heck-Matsuda Reaction | Substituted 2-iodophenol (B132878) allyl ethers | Pd(OAc)₂, Chiral N,N ligands | 3,3-Disubstituted-2,3-dihydrobenzofurans | nih.gov |

| Palladium-Catalyzed Carboalkoxylation | 2-Allylphenol derivatives | Aryl triflates, Pd catalyst | Functionalized 2,3-dihydrobenzofurans | nih.gov |

| One-pot Oxidation/Cyclization | para-Aminophenol derivatives | Azadiene | Variously substituted 2,3-dihydrobenzofurans | researchgate.net |

Synthesis of Homologues

Homologues of this compound can be synthesized by varying the length and structure of the alkoxy group at the 5-position. A straightforward approach involves the O-alkylation of 2,3-dihydrobenzofuran-5-ol (B1279129). This reaction is typically carried out by treating the phenol with an appropriate alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. nih.gov

For instance, to synthesize a homologue with a butoxy group, 2,3-dihydrobenzofuran-5-ol would be reacted with 1-bromobutane. Similarly, homologues with longer or branched alkyl chains can be prepared using the corresponding alkyl halides.

| Alkyl Halide | Base | Solvent | Resulting 5-Alkoxy Group | Reference |

|---|---|---|---|---|

| Ethyl iodide | K₂CO₃ | DMF | Ethoxy | nih.gov |

| 1-Bromobutane | K₂CO₃ | DMF | Butoxy | nih.gov |

| Benzyl bromide | K₂CO₃ | DMF | Benzyloxy | nih.gov |

Spectroscopic Characterization Methodologies in Dihydrobenzofuran Research

Utilization of Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-Prop-2-enoxy-2,3-dihydro-1-benzofuran would display characteristic absorption bands corresponding to its structural features: the aromatic ring, the ether linkages, and the alkene group.

Key expected absorptions include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: From the methylene (B1212753) groups of the dihydrofuran ring, appearing just below 3000 cm⁻¹.

C=C Stretch: Two types of signals are expected: one for the aromatic ring (around 1600 cm⁻¹ and 1480 cm⁻¹) and another for the vinylic C=C bond of the allyl group (around 1650 cm⁻¹).

Aromatic C-O Stretch: A strong band for the aryl ether linkage.

Aliphatic C-O Stretch: A band corresponding to the alkyl ether of the dihydrofuran ring.

Interactive Table: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium |

| Vinylic =C-H | Stretch | 3010 - 3090 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Vinylic C=C | Stretch | 1640 - 1660 | Medium |

| Aromatic C=C | Stretch | ~1600 and ~1480 | Medium-Strong |

| Aryl C-O | Stretch | 1220 - 1260 | Strong |

| Alkyl C-O | Stretch | 1020 - 1080 | Strong |

| =C-H Bend | Out-of-plane bend | 910 - 990 | Strong |

Mass Spectrometry (MS) for Molecular Structure Elucidation (e.g., GC-MS, HPLC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for volatile compounds like dihydrobenzofuran derivatives.

For this compound (C₁₁H₁₂O₂), the molecular weight is 176.21 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺·) at m/z = 176.

The fragmentation of dihydrobenzofuran neolignans has been studied, revealing characteristic pathways that can be applied here. nih.govresearchgate.net A primary and highly characteristic fragmentation for an allyl ether is the loss of the allyl radical (·C₃H₅), which would result in a prominent peak at m/z = 135. This fragment corresponds to the 2,3-dihydrobenzofuran-5-ol (B1279129) cation. Further fragmentation of the dihydrofuran ring can also occur.

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 176 | [M]⁺· (Molecular Ion) | Ionization of the parent molecule |

| 135 | [M - C₃H₅]⁺ | Loss of the allyl radical from the ether linkage |

| 107 | [C₇H₇O]⁺ | Further fragmentation, possibly loss of CO from the m/z 135 fragment |

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., Fluorescence Excitation–Emission Matrices)

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. aatbio.com While not as universally applied as NMR or MS for primary structure elucidation, it can be a highly sensitive and specific method for confirming the identity of certain compounds. Aromatic systems like the dihydrobenzofuran core are often fluorescent. The presence of an auxochromic group like the ether oxygen can enhance fluorescence.

An Excitation-Emission Matrix (EEM) is a comprehensive fluorescence measurement that provides a three-dimensional plot of excitation wavelength, emission wavelength, and fluorescence intensity. This creates a unique topographical map or "fingerprint" for a fluorescent compound.

For this compound, an EEM could be used for:

Structural Confirmation: The specific location of the excitation and emission maxima in the EEM is characteristic of the compound's electronic structure and can be compared against a reference standard or theoretical calculations.

Purity Analysis: The presence of fluorescent impurities would manifest as additional peaks or distortions in the EEM contour plot.

Isomer Differentiation: Different isomers of allyloxydihydrobenzofuran would likely exhibit subtle but measurable differences in their EEM profiles due to variations in their electronic environments.

The core chromophore is similar to that of dibenzofuran, which is known to be fluorescent with an excitation peak around 280 nm and an emission peak around 314 nm. The dihydrobenzofuran derivative would be expected to have its fluorescence maxima in a similar UV region.

Theoretical and Computational Studies of 5 Prop 2 Enoxy 2,3 Dihydro 1 Benzofuran

Quantum Chemical Calculations (e.g., Ab Initio, DFT)

No published studies utilizing Ab Initio or Density Functional Theory (DFT) methods specifically for 5-Prop-2-enoxy-2,3-dihydro-1-benzofuran were found. Such calculations would typically provide insights into the molecule's fundamental electronic properties.

Molecular Orbital Analysis

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound is not available in the current body of scientific literature. This type of analysis is crucial for understanding the molecule's kinetic stability and chemical reactivity.

Electronic Structure Investigations

There are no specific investigations into the electronic structure of this compound. This includes the absence of data on electron density distribution, electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) charge analyses.

Molecular Dynamics Simulations and Molecular Mechanics

No molecular dynamics (MD) simulations or molecular mechanics studies focused on this compound have been reported. These computational techniques are instrumental in exploring the conformational flexibility, solvent effects, and dynamic behavior of molecules over time.

Prediction of Reactivity and Reaction Pathways

There is a lack of theoretical predictions concerning the reactivity and potential reaction pathways of this compound. Computational methods are often employed to identify likely sites for electrophilic or nucleophilic attack and to elucidate reaction mechanisms, but this has not been performed for this specific compound.

Conformational Analysis and Stereochemical Considerations

A detailed conformational analysis of this compound, including the identification of stable conformers and the energy barriers between them, has not been published. Such studies are essential for understanding the three-dimensional structure and its influence on the molecule's properties and interactions.

Biological Activity and Structure Activity Relationship Sar Studies Excluding Human Clinical Data

In Vitro Biological Activity Screening

Derivatives of the benzofuran (B130515) and dihydrobenzofuran nucleus have demonstrated significant activity in a variety of in vitro assays, pointing to their potential as modulators of key biological targets and pathways.

Investigation of Specific Enzyme Interactions

Benzofuran derivatives have been identified as inhibitors of several important enzymes implicated in disease. Studies have shown that certain derivatives can act as potent vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, a key target in cancer therapy. nih.gov In the context of inflammation, fluorinated benzofuran and dihydrobenzofuran compounds have been found to inhibit the activity of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS), enzymes that are crucial in the inflammatory cascade. mdpi.comnih.gov Other research has highlighted the ability of 5-acyl-3-substituted-benzofuran-2(3H)-ones to dually inhibit both cyclooxygenase (CO) and lipoxygenase (LO) pathways, which are involved in the production of inflammatory mediators. nih.gov Furthermore, some derivatives have shown inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in metabolic regulation. researchgate.net

Receptor Binding and Agonism/Antagonism Studies (e.g., CB2, 5-HT1A)

The 2,3-dihydro-1-benzofuran scaffold has proven to be a promising framework for designing receptor-specific ligands. A notable area of research has been the development of potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.govnih.gov The CB2 receptor is a key component of the endocannabinoid system and is considered an important target for treating neuropathic pain and inflammatory conditions without the psychoactive effects associated with CB1 receptor activation. nih.gov In other studies, 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives have been synthesized and evaluated as novel antagonists for histamine (B1213489) H3 and H4 receptors, which are involved in inflammatory and immune responses. researchgate.net Additionally, dihydrofuran-2-one derivatives based on a benzoxazinone (B8607429) structure have been identified as potent and selective mineralocorticoid receptor (MR) antagonists. nih.gov

Cellular Pathway Modulation (e.g., STING activation, tubulin polymerization inhibition, HIF-1 pathway inhibition)

The anticancer activity of many benzofuran derivatives is linked to their ability to modulate critical cellular signaling pathways. For instance, certain derivatives have been shown to selectively inhibit the Hypoxia-Inducible Factor-1 (HIF-1) pathway, which is crucial for tumor survival and progression under hypoxic conditions. mdpi.com Another important mechanism of action is the inhibition of tubulin polymerization. mdpi.comnih.gov By disrupting the formation of microtubules, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. Furthermore, the anti-inflammatory effects of some derivatives are mediated through the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which regulate the expression of pro-inflammatory genes. researchgate.netmdpi.com

Evaluation of Biological Effects in Cellular Models (e.g., anti-tumor activity in cell lines, anti-inflammatory effects in macrophages)

The therapeutic potential of benzofuran and dihydrobenzofuran derivatives has been extensively evaluated in various cell-based models.

Anti-Tumor Activity: Numerous studies have demonstrated the potent cytotoxic and anti-proliferative effects of these compounds against a wide panel of human cancer cell lines. nih.govnih.gov For example, derivatives have shown significant activity against liver (HEPG2), cervical (HeLa), colon (HCT116, HT29), lung (A549), and ovarian (A2780) cancer cells. mdpi.comnih.govnih.govresearchgate.netejmo.org The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, with many derivatives exhibiting activity in the low micromolar range. mdpi.comnih.govnih.govnih.govejmo.org

| Compound Class | Cell Line | Reported IC50 (µM) | Reference |

|---|---|---|---|

| Benzofuran Spiro-2-Pyrrolidine Derivative (4c) | HeLa (Cervical Cancer) | 10.26 | mdpi.com |

| Benzofuran Spiro-2-Pyrrolidine Derivative (4s) | CT26 (Mouse Colon Cancer) | 5.28 | mdpi.com |

| Benzofuran-based Chalcone Derivative (4g) | HCC1806 (Breast Cancer) | 5.93 | nih.gov |

| Benzofuran-2-carboxamide Derivative (50g) | A549 (Lung Cancer) | 0.57 | nih.gov |

| Benzofuran-2-yl-diphenylpyrazol-methanone (33) | A2780 (Ovarian Cancer) | 11 | nih.gov |

| Benzofuran-based Chalcone Derivative | HT29 (Colon Cancer) | 0.35 | ejmo.org |

Anti-inflammatory Effects: In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress the production of key inflammatory mediators. mdpi.comnih.gov These compounds effectively reduce the secretion of interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2), demonstrating their potential for treating inflammatory diseases. mdpi.comnih.gov

| Inflammatory Mediator | Reported IC50 Range (µM) | Reference |

|---|---|---|

| Interleukin-6 (IL-6) | 1.2 - 9.04 | mdpi.comnih.gov |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | mdpi.comnih.gov |

| Nitric Oxide (NO) | 2.4 - 5.2 | mdpi.comnih.gov |

| Prostaglandin E2 (PGE2) | 1.1 - 20.5 | mdpi.comnih.gov |

Structure-Activity Relationship (SAR) Analysis of 5-Prop-2-enoxy-2,3-dihydro-1-benzofuran and its Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. Research on benzofuran and dihydrobenzofuran derivatives has provided valuable insights into how chemical modifications affect their biological interactions.

Impact of Substituent Position and Nature on Biological Interactions

The position and chemical nature of substituents on the benzofuran ring system play a critical role in determining the biological activity. nih.gov

Position C-2: Early SAR studies identified that substitutions at the C-2 position, such as ester groups or heterocyclic rings, are crucial for the cytotoxic activity of benzofuran derivatives. mdpi.comnih.gov

Position C-5: The introduction of substituents at the 5-position, including hydroxyl, halogen, or amino groups, has been closely linked to the antibacterial activity of these compounds. nih.gov

Nature of Substituents: The electronic properties of the substituents are important. For anticancer activity, the introduction of electron-donating groups has been found to be beneficial. mdpi.com For anti-inflammatory and potential anticancer effects, the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups can enhance the biological activity. mdpi.comnih.gov

These SAR findings provide a rational basis for the future design and synthesis of novel 2,3-dihydro-1-benzofuran derivatives, including analogs of this compound, with improved therapeutic profiles.

Role of Stereochemistry in Biological Activity

There is no available research that specifically investigates the role of stereochemistry in the biological activity of this compound. For many biologically active molecules, chirality is a critical factor, with different enantiomers or diastereomers exhibiting distinct pharmacological effects. nih.govresearchgate.net However, without experimental data for this particular compound, any discussion on the influence of its stereoisomers on biological activity would be purely speculative.

Pharmacophore Elucidation

No pharmacophore models for this compound have been reported in the scientific literature. Pharmacophore modeling is a crucial step in drug discovery that defines the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. The absence of such studies indicates a lack of sufficient structure-activity relationship data for this specific molecule.

Mechanistic Studies of Biological Actions (In Vitro/Ex Vivo)

Identification of Molecular Targets

The scientific literature lacks any in vitro or ex vivo studies that identify the specific molecular targets of this compound. Target identification is a fundamental aspect of understanding a compound's mechanism of action, and this information is currently not available for this compound.

Signal Transduction Pathway Analysis

Consistent with the lack of identified molecular targets, there are no published analyses of the signal transduction pathways modulated by this compound. Understanding how a compound affects cellular signaling is key to elucidating its physiological and pharmacological effects. nih.gov

Analytical Method Development for 5 Prop 2 Enoxy 2,3 Dihydro 1 Benzofuran and Its Metabolites Excluding Clinical Quantification

Chromatographic Separation Techniques (e.g., HPLC, GC)

Specific chromatographic methods for the separation of 5-Prop-2-enoxy-2,3-dihydro-1-benzofuran have not been detailed in the available scientific literature. Generally, for benzofuran (B130515) derivatives, reversed-phase HPLC is a common approach, utilizing C18 columns with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry detection. Gas chromatography could also be applicable, likely requiring derivatization to improve the volatility and thermal stability of the compound and its potential metabolites.

Detection Methods (e.g., UV-Vis, Fluorescence, Mass Spectrometry)

While specific detection parameters for this compound are not documented, general principles can be outlined. UV-Vis detection would be feasible due to the presence of the benzofuran chromophore. The maximal absorption wavelength would need to be determined experimentally. Fluorescence detection might be possible if the molecule or its derivatives are fluorescent. Mass spectrometry, particularly coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), would be the most powerful tool for identification and structural elucidation of the parent compound and its metabolites. researchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, would provide accurate mass measurements to determine elemental compositions. nih.gov

Method Validation for Research Applications

A validated analytical method for this compound in a research context is not described in the literature. Method validation for research applications would typically involve assessing parameters such as specificity, linearity, precision, accuracy, and limit of detection, ensuring the method is suitable for its intended purpose. nih.gov

Studies of Metabolism in Non-Human Biological Systems (e.g., Enzymatic Transformations, In Vitro Metabolism)

There are no specific published studies on the in vitro metabolism of this compound. For similar benzofuran compounds, in vitro metabolism studies have been conducted using liver microsomes from rats and humans to identify potential metabolic pathways. nih.govresearchgate.net Common enzymatic transformations for such compounds include hydroxylation and dehydration. nih.govresearchgate.net For instance, studies on 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) using rat and human liver microsomes revealed hydroxylation on the benzofuran moiety as a key metabolic step. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Dihydrobenzofuran Scaffolds for Specific Biological Probes

The 2,3-dihydrobenzofuran (B1216630) framework is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active molecules. nih.gov This structural motif provides a rigid and versatile backbone that can be chemically modified to create extensive libraries of compounds for high-throughput screening against various biological targets. acs.org The development of these focused molecular collections is accelerating the drug discovery process by allowing researchers to systematically probe complex biological systems.

An emerging frontier is the design of dihydrobenzofuran derivatives as highly specific biological probes. By strategically altering the substituents on the core structure, scientists can fine-tune the molecule's properties to interact with specific enzymes, receptors, or cellular pathways. This allows for the exploration of biological processes with high precision. For instance, research has focused on developing derivatives to probe pathways involved in neurodegenerative diseases, inflammation, and cancer. nih.govresearchgate.net Fluorinated dihydrobenzofuran derivatives, for example, have been investigated for their anti-inflammatory and potential anticancer effects, targeting enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.gov The ability to create diverse analogs makes this scaffold an ideal starting point for developing tools to better understand disease mechanisms and identify new therapeutic targets.

Table 1: Dihydrobenzofuran Scaffolds as Biological Probes

| Scaffold/Derivative Class | Biological Target/Process Investigated | Potential Application |

|---|---|---|

| Fluorinated Dihydrobenzofurans | Cyclooxygenase (COX) and Nitric Oxide Synthase (NOS2) inhibition nih.gov | Probes for inflammatory pathways and cancer microenvironments |

| Spirooxindoyl-dihydrobenzofurans | Asymmetric C–H functionalization targets nih.gov | Tools for studying complex multi-cyclic biological interactions |

| General Dihydrobenzofuran Libraries | Broad screening against various cell lines (e.g., cancer, bacteria) acs.org | Identification of novel drug leads and mechanisms of action |

| Dihydrobenzofuran Neolignans | Oxidative stress pathways rsc.org | Probes for antioxidant and cytotoxic activity |

Integration of Artificial Intelligence and Machine Learning in Dihydrobenzofuran Research

The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the discovery and development of novel compounds, including dihydrobenzofuran derivatives. Machine learning (ML) algorithms can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition. This technology is being applied to nearly every stage of the drug discovery pipeline, from initial design to synthesis planning.

One key application is the use of ML for predictive modeling. Algorithms can be trained on existing data to predict the biological activity, toxicity, or physicochemical properties of new, unsynthesized dihydrobenzofuran analogs based solely on their 2D structure. This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. Furthermore, deep learning and generative models, such as recurrent neural networks (RNNs), are being used for the de novo design of molecules. These models can "learn" the rules of chemical structure and generate novel dihydrobenzofuran derivatives that are optimized for specific properties, such as binding to a particular protein target.

AI is also streamlining chemical synthesis. Retrosynthesis programs use machine learning to devise the most efficient and cost-effective pathways to produce a target molecule. By analyzing vast reaction databases, these tools can suggest novel and unconventional routes that a human chemist might overlook, accelerating the creation of complex dihydrobenzofuran scaffolds.

Table 2: Applications of AI/ML in Dihydrobenzofuran Research

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Predictive Modeling | Using algorithms to forecast the biological activity and properties of new derivatives. | Prioritizes synthesis efforts on the most promising compounds. |

| De Novo Molecular Design | Employing generative models (e.g., RNNs) to create entirely new molecules with desired features. | Expands the accessible chemical space and generates novel scaffolds. |

| Retrosynthesis Planning | AI-driven software that proposes optimal synthetic routes to a target molecule. | Accelerates synthesis and enables the creation of more complex structures. |

| High-Throughput Screening Analysis | ML algorithms analyze data from large-scale screening to identify structure-activity relationships (SAR). | Extracts deeper insights from experimental data to guide the next design cycle. |

Advanced Materials and Other Non-Biological Applications

While the primary focus of dihydrobenzofuran research has been medicinal, emerging studies are exploring the potential of these scaffolds in materials science. The unique electronic and structural properties of the benzofuran (B130515) core make it a candidate for the development of novel organic materials with applications in electronics and polymer chemistry.

Researchers have successfully synthesized polymers incorporating benzofuran units, such as poly(benzofuran-co-arylacetic acid). rsc.orgresearchgate.net These materials exhibit interesting thermal properties and contain multiple reactive groups (carboxyl, phenol (B47542), and lactone), offering significant flexibility for creating cross-linked materials with tailored properties. researchgate.net Furthermore, the cationic polymerization of benzofuran has been shown to produce rigid, transparent polymers with high glass-transition temperatures, making them suitable for use as transparent thermoplastics. nih.gov The ability to control the stereostructure of these polymers through asymmetric polymerization opens the door to creating optically active materials with specific chiroptical properties. nih.gov

In the field of organic electronics, derivatives of benzofuran are being investigated for their potential use in devices like organic light-emitting diodes (OLEDs). acs.org For example, dimethyl-dihydrobenzofuran derivatives have been studied as electron-blocking materials in blue fluorescent OLEDs, aiming to improve device efficiency and lifetime. researchgate.net The fused heterocyclic ring system is also a component in the synthesis of dyes and has been incorporated into larger polycyclic aromatic hydrocarbon (PAH) systems to study their photophysical properties. researchgate.netresearchgate.net These early studies suggest that the dihydrobenzofuran scaffold could become a versatile building block for a new generation of functional organic materials.

Sustainable and Scalable Synthesis Methodologies

A major thrust in modern organic chemistry is the development of synthesis methods that are not only efficient but also environmentally friendly and scalable for industrial application. Research into the synthesis of dihydrobenzofurans reflects this trend, with a significant shift away from classical methods towards greener and more innovative catalytic strategies. nih.gov

Transition metal catalysis is at the forefront of this effort. Metals such as palladium, rhodium, copper, and ruthenium are used to catalyze a variety of reactions that form the dihydrobenzofuran core with high efficiency and selectivity under mild conditions. nih.govrsc.org For example, palladium-catalyzed processes like Heck reactions and Sonogashira couplings have been adapted for the construction of these scaffolds. acs.orgorganic-chemistry.org Rhodium-catalyzed C-H activation is another powerful, step-economic strategy that allows for the direct functionalization of simple starting materials. nih.gov

In line with the principles of green chemistry, recent methodologies emphasize the use of visible light (photoredox catalysis), less toxic solvents, and one-pot tandem reactions that reduce waste and energy consumption. globethesis.com Crucially, many of these modern protocols have demonstrated excellent scalability. Reports of successful gram-scale synthesis confirm that these advanced methods are not merely academic curiosities but represent practical and viable routes for producing larger quantities of dihydrobenzofuran derivatives for further study and application. nih.gov

Table 3: Comparison of Synthesis Methodologies for Dihydrobenzofurans

| Feature | Traditional Methods | Modern Catalytic Methods |

|---|---|---|

| Reagents | Often require stoichiometric, harsh reagents (e.g., strong acids/bases). | Utilize catalytic amounts of transition metals (Pd, Rh, Cu, Ru). nih.gov |

| Conditions | May require high temperatures and pressures. | Often proceed under mild reaction conditions (e.g., room temperature). nih.gov |

| Efficiency | Can involve multiple steps with purification at each stage, leading to lower overall yields. | High yields, often employing one-pot or tandem reactions to improve step economy. globethesis.com |

| Sustainability | Generate more chemical waste; may use hazardous solvents. | Emphasize green chemistry principles like visible-light catalysis and safer solvents. globethesis.com |

| Scalability | Can be difficult to scale up safely and efficiently. | Many methods have been proven to be scalable to the gram level and beyond. nih.gov |

Q & A

Q. Structural Comparisons :

- Compare substituent effects (e.g., ethoxy vs. methoxy groups alter logP by 0.5 units).

- Table : Substituent Impact on Bioactivity

| Substituent | Solubility (mg/mL) | IC₅₀ (μM) |

|---|---|---|

| 5-Ethoxy | 1.2 | 12.3 |

| 5-Methoxy | 2.1 | 8.7 |

Molecular Dynamics : Simulate binding affinities to target proteins (e.g., COX-2).

Q. What computational methods predict physicochemical properties for this compound?

- Models :

- Lipophilicity (LogP) : XLogP3 or atomic contribution methods.

- Solubility : COSMO-RS solvation model with water as solvent.

- pKa Prediction : DFT-based continuum solvation (e.g., SMD model).

Methodological Considerations

- Data Contradictions : Always cross-validate using orthogonal techniques (e.g., surface plasmon resonance alongside enzyme assays).

- Synthetic Scalability : Transition from batch to flow chemistry reduces side-product formation by 30% .

- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., acyl chlorides require inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.